molecular formula C23H16BrN3OS2 B2743960 3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223811-51-5

3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2743960
M. Wt: 494.43
InChI Key: CSQGMMCXNZBSSI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of heterocyclic compounds . It features a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core structure, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrido[3’,2’:4,5]thieno[2,3-c]cinnolines, are synthesized in three steps :

  • Closure of the pyridazine ring by condensation of the amino and nitro groups in triethyl phosphite, leading to the final heterocyclic system .

Scientific Research Applications

Antibacterial and Antifungal Activity

One of the primary applications of derivatives of "3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one" is in the development of new antibacterial and antifungal agents. The synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated significant antibacterial and antifungal activities. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, showing promising results compared to standard drugs in some cases. For instance, certain derivatives exhibited higher antifungal activity than fluconazole against Candida fungus species, indicating their potential as antifungal agents (Kahveci et al., 2020).

Anti-HIV Activity

Another significant application is in the development of anti-HIV agents. Derivatives containing various substituents at positions 5 and 6 of the pyrimidine ring have been synthesized and evaluated for their anti-HIV-1 activity. These studies have revealed that certain derivatives can inhibit the reproduction of the type 1 human immunodeficiency virus in vitro, showcasing their potential as candidates for anti-HIV therapies (Novikov et al., 2004).

Antitumor Activity

The search for new antitumor agents has also led to the exploration of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. Research in this area has resulted in the identification of compounds with potent antitumor activity against various cancer cell lines, including liver and breast cancer cells. The mechanism behind their antitumor effects is an area of ongoing research, highlighting the potential of these compounds in cancer therapy (Edrees & Farghaly, 2017).

Antiparasitic Effects

Moreover, certain derivatives have shown promising antiparasitic effects. For example, benzimidazole derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have exhibited higher activity against Trichinella spiralis in vitro compared to albendazole, a commonly used antiparasitic drug. This suggests their potential use in treating parasitic infections (Mavrova et al., 2010).

properties

IUPAC Name

5-benzyl-4-[(3-bromophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3OS2/c24-17-9-4-8-16(12-17)14-29-23-26-19-18-10-5-11-25-21(18)30-20(19)22(28)27(23)13-15-6-2-1-3-7-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQGMMCXNZBSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-((3-bromobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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